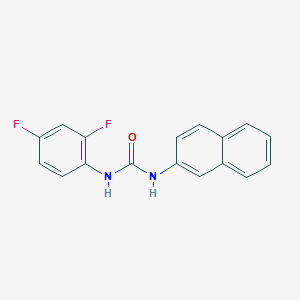
N-(4-methylbenzyl)-N'-(4-methylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylbenzyl)-N'-(4-methylphenyl)urea, also known as Sunitinib, is a small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs). It was first developed as an anti-cancer drug and has been approved by the FDA for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors. In
Aplicaciones Científicas De Investigación
N-(4-methylbenzyl)-N'-(4-methylphenyl)urea has been extensively studied in preclinical and clinical trials for its anti-cancer properties. It has been shown to inhibit the growth and metastasis of various types of cancer cells, including renal cell carcinoma, gastrointestinal stromal tumors, and breast cancer. In addition, it has been found to have anti-angiogenic properties, which means that it can inhibit the formation of new blood vessels that are necessary for the growth and spread of tumors.
Mecanismo De Acción
N-(4-methylbenzyl)-N'-(4-methylphenyl)urea targets multiple RTKs, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT). By inhibiting these receptors, this compound can block the signaling pathways that are necessary for the growth and survival of cancer cells. In addition, it can also inhibit the formation of new blood vessels by blocking the VEGFR signaling pathway.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor angiogenesis. In addition, it can also affect the immune system by inhibiting the function of regulatory T cells, which are known to suppress the anti-tumor immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methylbenzyl)-N'-(4-methylphenyl)urea has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified, and it has a high affinity for its target receptors. In addition, it has been extensively studied in preclinical and clinical trials, which means that there is a wealth of information available on its properties and mechanisms of action. However, there are also some limitations to its use in lab experiments. It can be toxic to cells at high concentrations, and it has been shown to have off-target effects on other signaling pathways.
Direcciones Futuras
There are several future directions for the study of N-(4-methylbenzyl)-N'-(4-methylphenyl)urea. One area of research is the development of new analogs that can target specific RTKs or have improved pharmacokinetic properties. Another area of research is the combination of this compound with other anti-cancer drugs to improve its efficacy and reduce toxicity. In addition, there is also interest in exploring the potential use of this compound in the treatment of other diseases, such as Alzheimer's disease and pulmonary fibrosis, which have been linked to dysregulated RTK signaling pathways. Overall, this compound is a promising drug candidate that has the potential to make a significant impact on the treatment of cancer and other diseases.
Métodos De Síntesis
The synthesis of N-(4-methylbenzyl)-N'-(4-methylphenyl)urea involves the condensation of 4-methylbenzylamine and 4-methylphenylisocyanate in the presence of a suitable solvent and a catalyst. The resulting product is then purified by recrystallization or chromatography. The yield of the synthesis is typically high, and the purity of the final product is usually above 95%.
Propiedades
IUPAC Name |
1-(4-methylphenyl)-3-[(4-methylphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-12-3-7-14(8-4-12)11-17-16(19)18-15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBJINKDUNYXER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)NC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1-(1-methyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B5438465.png)
![3-{[(2-chlorophenyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5438474.png)
![2-(4-methylphenyl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-4-quinolinecarboxamide](/img/structure/B5438476.png)

![4-(3-chloro-4-ethoxybenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5438483.png)
![methyl 4-{2-cyano-2-[4-phenyl-5-(propionylamino)-1,3-thiazol-2-yl]vinyl}benzoate](/img/structure/B5438488.png)
![3-(4-nitrophenyl)-2-thioxo-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B5438491.png)
![N-{2-[(3,4-dimethylphenyl)amino]-1-methyl-2-oxoethyl}-2-furamide](/img/structure/B5438494.png)
![4-[2-(4-methoxyphenyl)vinyl]-1-methyl-1,2,3,6-tetrahydropyridine hydrochloride](/img/structure/B5438498.png)
![2-{[5-(4-ethoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5438509.png)
![ethyl {4-bromo-2-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetate](/img/structure/B5438517.png)
![5-[2-(3,4-dimethoxyphenyl)vinyl]-3-(3-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5438527.png)
![N-{[3-(2,3-dihydro-1,4-benzoxazepin-4(5H)-ylcarbonyl)pyrazolo[1,5-a]pyrimidin-6-yl]methyl}-N-ethylethanamine](/img/structure/B5438535.png)
![6,7-dimethoxy-2-[2-(2-methoxyphenyl)vinyl]-4H-3,1-benzoxazin-4-one](/img/structure/B5438537.png)